Cas no 489471-87-6 (1,1'-Sulfonylbis(2-methyl-1H-imidazole))

1,1'-Sulfonylbis(2-methyl-1H-imidazole) 化学的及び物理的性質
名前と識別子
-
- 1,1'-Sulfonylbis(2-methyl-1H-imidazole)
- ACMC-209kek
- AK-92661
- ANW-30714
- BD230567
- CTK8B1739
- MolPort-019-877-813
- SureCN8148844
- C8H10N4O2S
- AX8230567
- V6162
- ST24020905
- 1H-Imidazole, 1,1'-sulfonylbis[2-methyl-
- 2-methyl-1-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-1H-imidazole
- SCHEMBL8148844
- A871853
- SY112795
- s11178
- MFCD18914518
- DTXSID10456650
- 1,1-Sulfonylbis(2-methyl-1H-imidazole)
- 2-METHYL-1-(2-METHYLIMIDAZOL-1-YLSULFONYL)IMIDAZOLE
- 2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole
- 489471-87-6
- DS-17683
- CS-0152770
- AKOS015908192
- AMY31439
- 1,1 inverted exclamation mark -Sulfonylbis(2-methyl-1H-imidazole)
-
- MDL: MFCD18914518
- インチ: 1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3
- InChIKey: UFFDBNIIOIXGQD-UHFFFAOYSA-N
- ほほえんだ: S(N1C([H])=C([H])N=C1C([H])([H])[H])(N1C([H])=C([H])N=C1C([H])([H])[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 226.05244675g/mol
- どういたいしつりょう: 226.05244675g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.2
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- ふってん: 481.4°C at 760 mmHg
1,1'-Sulfonylbis(2-methyl-1H-imidazole) セキュリティ情報
- 危害声明: H302-H315-H319-H335
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1,1'-Sulfonylbis(2-methyl-1H-imidazole) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A191388-10g |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
489471-87-6 | 97% | 10g |
$247.0 | 2025-02-27 | |
Cooke Chemical | BD9401131-250mg |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
489471-87-6 | 97% | 250mg |
RMB 97.60 | 2025-02-21 | |
eNovation Chemicals LLC | D917241-5g |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
489471-87-6 | 95% | 5g |
$505 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S42720-1g |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
489471-87-6 | 1g |
¥306.0 | 2021-09-04 | ||
Cooke Chemical | BD9401131-10g |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
489471-87-6 | 97% | 10g |
RMB 1325.60 | 2025-02-21 | |
Chemenu | CM186959-1g |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
489471-87-6 | 95%+ | 1g |
$105 | 2022-02-28 | |
eNovation Chemicals LLC | Y1001476-25g |
2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole |
489471-87-6 | 95% | 25g |
$585 | 2024-08-02 | |
Chemenu | CM186959-5g |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
489471-87-6 | 95%+ | 5g |
$208 | 2024-07-16 | |
Cooke Chemical | BD9401131-5g |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
489471-87-6 | 97% | 5g |
RMB 780.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YA754-1g |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) |
489471-87-6 | 97% | 1g |
351.0CNY | 2021-08-03 |
1,1'-Sulfonylbis(2-methyl-1H-imidazole) 関連文献
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Tristan Reuillon,Sari F. Alhasan,Gary S. Beale,Annalisa Bertoli,Alfie Brennan,Celine Cano,Helen L. Reeves,David R. Newell,Bernard T. Golding,Duncan C. Miller,Roger J. Griffin Chem. Sci. 2016 7 2821
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Tristan Reuillon,Annalisa Bertoli,Roger J. Griffin,Duncan C. Miller,Bernard T. Golding Org. Biomol. Chem. 2012 10 7610
1,1'-Sulfonylbis(2-methyl-1H-imidazole)に関する追加情報
Recent Advances in the Application of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (CAS: 489471-87-6) in Chemical Biology and Pharmaceutical Research
The compound 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (CAS: 489471-87-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a sulfonylating agent and its potential in drug discovery. This research brief aims to summarize the latest findings and advancements related to this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Recent studies have highlighted the role of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in facilitating sulfonylation reactions, which are critical for modifying biomolecules such as proteins and nucleic acids. Its unique chemical properties enable selective sulfonylation under mild conditions, making it a valuable tool for probing biological systems and developing novel therapeutics. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in synthesizing sulfonamide-based inhibitors targeting cancer-related enzymes.
In addition to its synthetic utility, 1,1'-Sulfonylbis(2-methyl-1H-imidazole) has shown promise in the development of antimicrobial agents. A recent investigation in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for new antibiotics.
Furthermore, advancements in computational chemistry have enabled researchers to explore the molecular interactions of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) with biological targets. Molecular docking and dynamics simulations, as reported in a 2024 article in Chemical Biology & Drug Design, have provided insights into its binding modes and selectivity, paving the way for rational drug design. These computational approaches complement experimental studies, offering a deeper understanding of the compound's pharmacophore.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)-based compounds. Issues such as solubility and metabolic stability need to be addressed to enhance their clinical applicability. Ongoing research is exploring structural modifications and formulation strategies to overcome these limitations, as discussed in a recent review in Advanced Drug Delivery Reviews.
In conclusion, 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (CAS: 489471-87-6) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery, with recent studies underscoring its potential in targeting diseases such as cancer and bacterial infections. Future research should focus on refining its properties and expanding its therapeutic applications, leveraging both experimental and computational approaches.
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